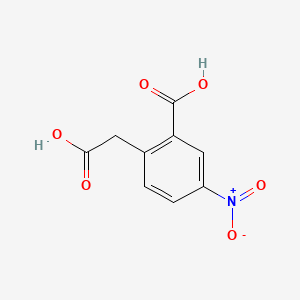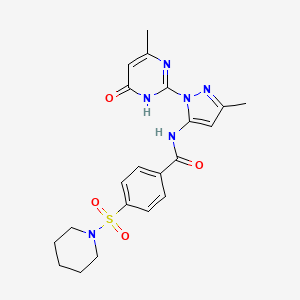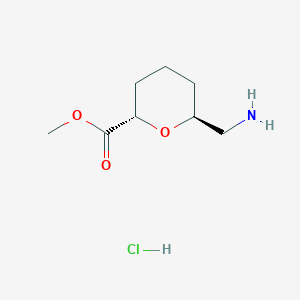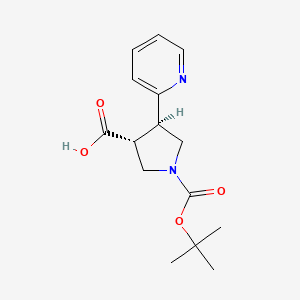
2-(Carboxymethyl)-5-nitrobenzoic acid
Übersicht
Beschreibung
2-(Carboxymethyl)-5-nitrobenzoic acid is a compound that is structurally related to various nitrobenzoic acids, which have been extensively studied due to their interesting chemical and physical properties. These compounds are characterized by the presence of a nitro group and a carboxylic acid group attached to a benzene ring, which significantly influence their reactivity and interaction with other molecules .
Synthesis Analysis
The synthesis of compounds related to 2-(Carboxymethyl)-5-nitrobenzoic acid often involves the functionalization of the benzene ring with nitro and carboxylic acid groups. For example, 2-carbamoyl-4-nitrobenzoic acid is prepared through alkaline hydrolysis of 4-nitrophthalimide . Similarly, 2-nitro-5-thiocyanatobenzoic acid can be used as a reagent to convert thiol groups into S-cyano derivatives, indicating its potential as a synthetic intermediate .
Molecular Structure Analysis
The molecular structure of nitrobenzoic acids is characterized by the arrangement of nitro and carboxylic acid groups on the benzene ring. The crystal and molecular structures of these compounds, such as 2-amino-4-nitrobenzoic acid and its cocrystals, have been determined using X-ray diffraction methods. These structures reveal the presence of hydrogen bonding and other intermolecular interactions that influence the overall molecular conformation and stability . QTAIM analysis has also been used to quantify inter- and intramolecular interactions in crystalline 2-nitrobenzoic acid, providing insights into the nature of the bonds within the molecule .
Chemical Reactions Analysis
The reactivity of nitrobenzoic acids is influenced by the electron-withdrawing effects of the nitro group and the acidity of the carboxylic acid group. These groups can participate in various chemical reactions, such as the formation of S-cyano derivatives from thiocyanate compounds . Additionally, the carboxylic acid group can engage in hydrogen bonding, as seen in the formation of dimers and other supramolecular structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzoic acids are closely related to their molecular structure. The presence of strong electron-withdrawing groups like the nitro group affects the vibrational spectra of these molecules, as evidenced by IR, Raman, and NMR spectroscopy studies . The crystal structures of these acids also reveal various hydrogen bonding interactions, which can lead to the formation of supramolecular architectures and influence the compound's solubility and melting point . Thermal properties and solid-state voltammetry provide additional information on the stability and electrochemical behavior of these compounds .
Wissenschaftliche Forschungsanwendungen
Biochemical Applications
One of the primary applications of compounds closely related to 2-(Carboxymethyl)-5-nitrobenzoic acid is in the quantification and study of sulfhydryl groups in biological materials. For example, Ellman’s reagent (5,5'-dithiobis(2-nitrobenzoic acid) or DTNB) has been synthesized and shown to be useful for the determination of sulfhydryl groups, highlighting its significance in biochemistry for studying protein structure and function (Ellman, 1959). Furthermore, Ellman’s reagent has been widely used for the quantitation of thiols in peptides and proteins, which underscores the potential of structurally related compounds like 2-(Carboxymethyl)-5-nitrobenzoic acid in similar biochemical assays (Aitken & Learmonth, 2009).
Organic Synthesis
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(carboxymethyl)-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6/c11-8(12)3-5-1-2-6(10(15)16)4-7(5)9(13)14/h1-2,4H,3H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIFWNXJOHQQTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Carboxymethyl)-5-nitrobenzoic acid | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopropyl-4-fluoro-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide](/img/structure/B2517861.png)
![1-[(3S,4R)-3-Amino-4-(2-fluorophenyl)pyrrolidin-1-yl]-2-(2-tert-butyltetrazol-5-yl)ethanone;hydrochloride](/img/structure/B2517863.png)

![2-[3'-(3-methylphenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2517865.png)





![2-fluoro-4-methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2517874.png)


![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]propanamide](/img/structure/B2517878.png)